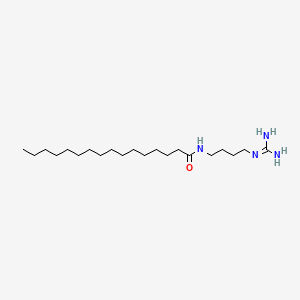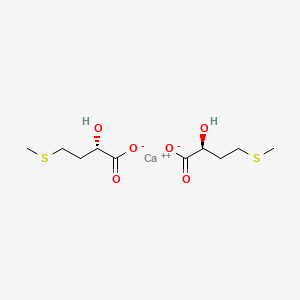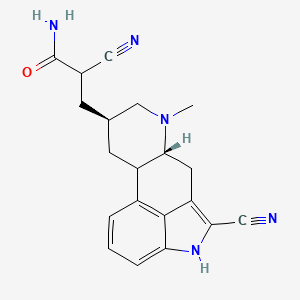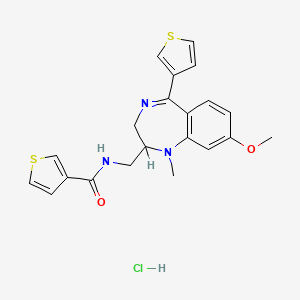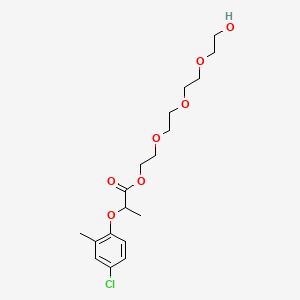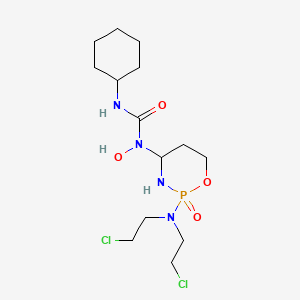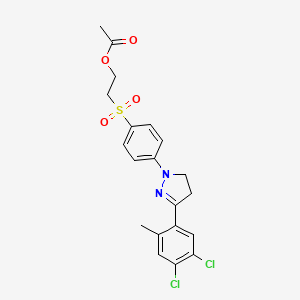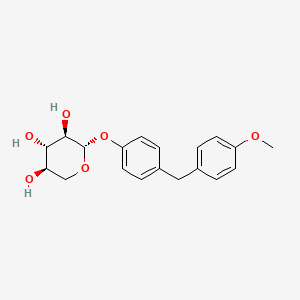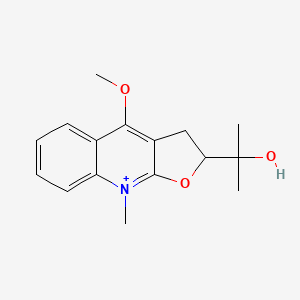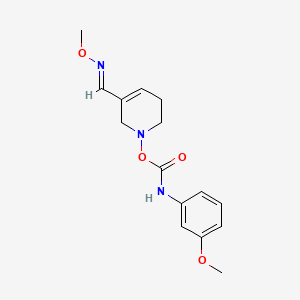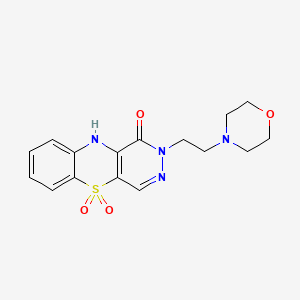
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide is a complex organic compound with a molecular formula of C16H18N4O4S This compound is characterized by its unique structure, which includes a pyridazine ring fused to a benzothiazine ring, and a morpholine moiety attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.
Fusion with Benzothiazine: The pyridazine ring is then fused with a benzothiazine ring through cyclization reactions, often involving sulfur-containing reagents and catalysts.
Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, where the ethyl linker is attached to the nitrogen atom of the morpholine ring.
Oxidation to Form Dioxide: The final step involves the oxidation of the compound to introduce the dioxide group, typically using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxides or sulfoxides.
Reduction: Reduction reactions can convert the dioxide group to sulfide or thiol derivatives.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Catalysts: Transition metal catalysts such as palladium, platinum, and nickel for cyclization and hydrogenation reactions.
Major Products
Scientific Research Applications
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely attributed to the presence of the dioxide group, which can participate in redox reactions and form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one: Lacks the morpholine moiety and dioxide group, resulting in different chemical properties and reactivity.
2,10-Dihydro-2-(2-(4-morpholinyl)ethyl)-1H-pyridazino(4,5-b)(1,4)benzothiazin-1-one: Similar structure but without the dioxide group, affecting its redox properties.
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 5,5-dioxide: Lacks the morpholine moiety, leading to different biological activities and applications.
Uniqueness
The uniqueness of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(4-morpholinyl)ethyl)-, 5,5-dioxide lies in its combination of a pyridazine-benzothiazine fused ring system, a morpholine moiety, and a dioxide group
Properties
CAS No. |
126598-44-5 |
|---|---|
Molecular Formula |
C16H18N4O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C16H18N4O4S/c21-16-15-14(25(22,23)13-4-2-1-3-12(13)18-15)11-17-20(16)6-5-19-7-9-24-10-8-19/h1-4,11,18H,5-10H2 |
InChI Key |
CPNGYFJHLVKIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=C(C=N2)S(=O)(=O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


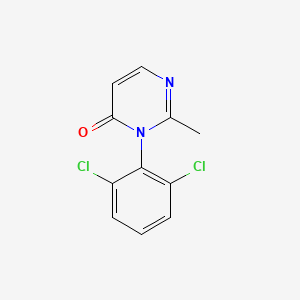
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

